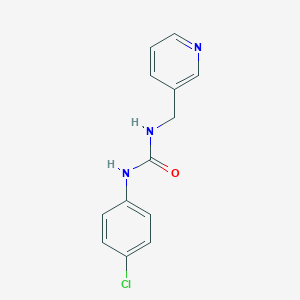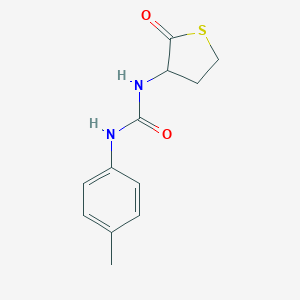
1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea” is a chemical compound with the molecular formula C12H10ClN3O . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives are known to possess almost all types of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea” can be analyzed using computational techniques . The ground-state molecular geometry can be optimized, and geometrical parameters and vibrational modes can be established .科学的研究の応用
Medicinal Chemistry Applications
Ureas, including derivatives like 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, play a significant role in drug design due to their unique hydrogen-binding capabilities. These properties make them essential in the development of small molecules with a broad range of bioactivities. Urea derivatives have been successfully used as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes like HDAC, PRMT, or DOT1L. The incorporation of urea in drug molecules has been actively researched for improving selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds (Jagtap et al., 2017).
Agricultural and Environmental Applications
In agriculture, urea is extensively used as a nitrogen fertilizer. However, its application comes with challenges such as NH3 volatilization, NO2- accumulation, and phytotoxicity. Recent research has focused on mitigating these issues by using urease inhibitors, enhancing the efficiency of urea fertilization and minimizing environmental impacts. This research is crucial for developing strategies to improve the use of urea in crop production, ensuring better yield and reduced environmental harm (Bremner, 1995).
Urea in Energy and Environmental Science
Urea has been explored as a hydrogen carrier for fuel cells, offering a safe, sustainable, and long-term energy supply. Its attributes, such as being cheap, widely available, non-toxic, stable, and easy to transport and store, make urea a promising candidate for hydrogen storage and transportation. This application of urea could significantly contribute to the development of clean energy technologies (Rollinson et al., 2011).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYMHQPNOSTLFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
CAS RN |
53101-97-6 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-(3-PYRIDYLMETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2H-1,2,3-triazole](/img/structure/B500852.png)
![4-hydroxy-3-methyl-10H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B500854.png)
![5-nitro-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]pyridine](/img/structure/B500859.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole](/img/structure/B500861.png)
![Methyl ({6-chloro-3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-quinoxalinyl}sulfanyl)acetate](/img/structure/B500862.png)

![2,3-bis[(1-methyl-1H-imidazol-2-yl)sulfanyl]quinoxaline](/img/structure/B500864.png)



![4-Amino-1-({3-[(4-amino-1-pyridiniumyl)methyl]-2-quinoxalinyl}methyl)pyridinium](/img/structure/B500871.png)
